molecular formula C21H21N3O4S B2812958 N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251603-88-9

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

Cat. No.: B2812958
CAS No.: 1251603-88-9
M. Wt: 411.48
InChI Key: WSAXUTXEISNXGG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazinoquinazoline core, which is known for its potential biological activities. The presence of the dimethoxybenzyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable amine to form the corresponding Schiff base This intermediate is then subjected to cyclization reactions under controlled conditions to form the thiazinoquinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.

    Imidazo[2,1-b][1,3]thiazines:

Uniqueness

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide stands out due to its unique combination of functional groups and the specific arrangement of atoms within its structure

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-15-5-7-18(28-2)14(10-15)12-22-19(25)13-4-6-16-17(11-13)23-21-24(20(16)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAXUTXEISNXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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